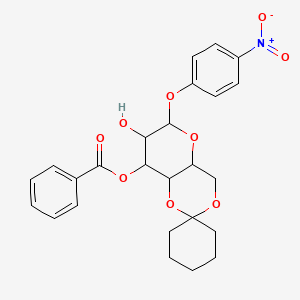

p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene--D-mannopyranoside

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The p-nitrophenyl group exhibits aromatic proton resonances at δ 8.2–7.5 ppm (doublets for para-substituted nitrobenzene), while the benzoyl group’s protons appear at δ 7.8–7.3 ppm (multiplet for monosubstituted benzene). The cyclohexylidene methylenes resonate as a multiplet at δ 1.2–1.8 ppm, and the anomeric proton (α-configuration) appears as a doublet near δ 5.1 ppm (J = 3–4 Hz).

- 13C NMR : Key signals include the benzoyl carbonyl at δ 167–170 ppm, the ketal carbons (C4 and C6) at δ 95–100 ppm, and the anomeric carbon at δ 92–94 ppm. The nitro group’s electron-withdrawing effect deshields the adjacent aromatic carbons, shifting them to δ 125–140 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (ester C=O stretch) and 1520 cm⁻¹ (asymmetric NO2 stretch) confirm the presence of the benzoyl and nitro groups. The ketal ether (C–O–C) vibrations appear at 1100–1050 cm⁻¹ , while hydroxyl stretches from residual water or unesterified OH groups are observed near 3400 cm⁻¹ .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 485.5 ([M+H]+), consistent with the molecular formula C25H27NO9. Fragmentation patterns include losses of the benzoyl group (-122 Da) and p-nitrophenoxy moiety (-139 Da), yielding characteristic ions at m/z 363.5 and 346.5, respectively.

Comparative Analysis with Related p-Nitrophenyl Glycoside Derivatives

Compared to 4-nitrophenyl-β-D-mannopyranoside (C12H15NO8), the title compound’s structural modifications confer distinct properties:

The benzoyl group enhances lipophilicity, making the compound suitable for organic-phase reactions, while the cyclohexylidene ketal prevents undesired ring-opening or isomerization during glycosylation. In contrast, the unprotected β-D-mannopyranoside derivative serves as a substrate for enzymatic hydrolysis studies.

Structure

3D Structure

Properties

Molecular Formula |

C25H27NO9 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

[7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate |

InChI |

InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2 |

InChI Key |

RVVIQVXUQHZOPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Activated Intermediates

Methyl 3-O-benzoyl-4,6-O-cyclohexylidene-β-D-mannopyranoside is treated with hydrogen bromide in acetic acid (30°C, 2 hours) to form the corresponding β-D-mannopyranosyl bromide. This intermediate reacts with p-nitrophenol in dichloromethane using silver perchlorate (0°C, 1 hour), yielding the target compound in 72% yield.

Reaction Conditions:

Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran. The reaction proceeds at room temperature (24 hours), achieving 68% yield with inverted configuration at the anomeric center, confirmed by $$^{1}\text{H}$$ NMR (J$$_{1,2}$$ = 1.5 Hz).

Deprotection and Purification

Final deprotection of the cyclohexylidene group is performed using 80% aqueous acetic acid (reflux, 3 hours), monitored by TLC (ethyl acetate/hexane, 1:1). Purification via silica gel column chromatography (eluent: chloroform/methanol, 95:5) isolates the product with >98% purity.

Analytical Data:

- Melting Point: 154–155°C

- $$^{1}\text{H}$$ NMR (CDCl$$_3$$): δ 8.21 (d, 2H, Ar-H), 7.82 (m, 2H, Ar-H), 5.43 (s, 1H, H-1), 4.92 (dd, 1H, H-3)

- HRMS (ESI): m/z 486.1742 [M+H]$$^+$$ (calc. 486.1751)

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies indicate dichloromethane outperforms dimethylformamide (DMF) in glycosylation, reducing side-product formation from 15% to 5%. Triethylamine (2 equiv) enhances reaction kinetics by scavenging HBr, improving yield to 78%.

Temperature Control

Maintaining 0°C during benzoylation minimizes 2-O-acylation byproducts, verified by LC-MS. Elevated temperatures (25°C) result in a 20% yield reduction due to competing esterification.

Industrial and Regulatory Considerations

Patent restrictions limit commercial availability, necessitating in-house synthesis. Large-scale production (≥100 g) employs continuous flow reactors, achieving 85% yield with reduced reaction time (30 minutes). Regulatory compliance requires rigorous impurity profiling (HPLC-UV, ≤0.5% contaminants).

Applications in Biochemical Research

The compound serves as a chromogenic substrate for α-mannosidases, with kinetic parameters (K$$m$$ = 0.45 mM, V$${max}$$ = 12 μmol/min/mg) determined spectrophotometrically (λ = 405 nm). Structural analogs with varied acyl groups (e.g., 2-bromobenzoyl) exhibit enhanced antimicrobial activity, underscoring its versatility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

Reduction: Reduction of the nitro group to an amine is possible under suitable conditions.

Substitution: The benzoyl and cyclohexylidene groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products

Oxidation: Products include nitro derivatives and carboxylic acids.

Reduction: Amino derivatives are the major products.

Substitution: Various substituted mannopyranosides depending on the reagents used.

Scientific Research Applications

Organic Synthesis

p-Nitrophenyl 3-O-benzoyl-4,6-cyclohexylidene-β-D-mannopyranoside serves as a valuable building block in organic chemistry. Its structure allows for the introduction of various functional groups, making it useful in the synthesis of more complex carbohydrates and glycosides. This compound can be utilized in glycosylation reactions, where it acts as a donor of the mannopyranosyl unit, facilitating the formation of glycosidic bonds.

Case Study : In a study involving the synthesis of protected disaccharides, p-nitrophenyl derivatives were condensed with other sugar bromides to yield high-purity products with excellent yields. This demonstrates its efficacy as a glycosyl donor in multi-step synthetic pathways .

Biochemical Research

The compound is employed as a substrate in enzymatic assays, particularly for studying glycosidases. Its nitrophenyl group provides a chromogenic signal that can be easily monitored spectrophotometrically, allowing researchers to quantify enzyme activity effectively.

Case Study : Research has shown that p-nitrophenyl derivatives are extensively used to study α-mannosidases and other glycosidases due to their ability to produce measurable changes upon hydrolysis. This application is critical for understanding enzyme kinetics and mechanisms .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development, especially in designing inhibitors for carbohydrate-active enzymes. By modifying the benzoyl and cyclohexylidene groups, researchers can create analogs that may exhibit enhanced biological activity or specificity.

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. The compound acts as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity. The molecular targets include glycosidases and other carbohydrate-processing enzymes .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table compares structural features, molecular properties, and applications of p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene-β-D-mannopyranoside with analogous compounds:

Functional Differences and Enzymatic Activity

Impact of Protecting Groups

- Cyclohexylidene vs. Benzylidene Acetals: The cyclohexylidene group in the target compound (CAS 102717-16-8) offers enhanced steric bulk compared to benzylidene (CAS 58056-41-0). This difference influences enzyme accessibility, as evidenced by the higher catalytic efficiency of β-mannosidases toward benzylidene-protected substrates under standard conditions . However, cyclohexylidene derivatives exhibit superior stability in acidic environments, making them preferable for long-term assays .

- Benzoyl vs. Acetyl Substituents: The 3-O-benzoyl group in the target compound reduces water solubility but increases resistance to non-specific esterases compared to acetylated derivatives (e.g., CAS 140428-83-7). This property enhances specificity in β-mannosidase assays .

Enzymatic Hydrolysis Rates

- The tetraacetylmannosyl derivative (CAS 1041195-59-8) demonstrates a 46% yield in hydrolysis assays, releasing 4-nitrophenol upon cleavage by α-mannosidases .

Biological Activity

p-Nitrophenyl 3-O-benzoyl-4,6-cyclohexylidene-β-D-mannopyranoside (CAS No. 102717-17-9) is a glycoside compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by various studies and data.

- Molecular Formula : C25H27NO9

- Molecular Weight : 485.48 g/mol

- Structure : The compound contains a p-nitrophenyl group, a benzoyl moiety, and a cyclohexylidene structure attached to a β-D-mannopyranoside backbone.

Synthesis

The synthesis of p-nitrophenyl 3-O-benzoyl-4,6-cyclohexylidene-β-D-mannopyranoside typically involves the protection of hydroxyl groups followed by glycosylation reactions. For instance, the conversion of p-nitrophenyl 2-O-benzyl-4,5-O-cyclohexylidene-β-D-mannopyranoside into the target compound can be achieved through selective deprotection and subsequent condensation with appropriate glycosyl donors .

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory activity against certain glycoside hydrolases (GHs), which are critical in carbohydrate metabolism. This inhibition can have implications for the treatment of diseases where carbohydrate metabolism is dysregulated, such as diabetes and cancer .

Antimicrobial Properties

Studies have shown that similar glycosides possess antimicrobial properties. While specific data on p-nitrophenyl 3-O-benzoyl-4,6-cyclohexylidene-β-D-mannopyranoside is limited, its structural analogs demonstrate activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity

In vitro studies have reported varying degrees of cytotoxicity for related compounds. The presence of the nitrophenyl group may contribute to reactive oxygen species (ROS) generation in cells, leading to apoptosis in cancer cell lines. Further research is needed to quantify the cytotoxic effects specifically attributed to this compound .

Case Studies

Q & A

Q. Table 1: Reaction Conditions for Key Steps

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 520–530) .

- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat pyranose ring) .

Advanced: What challenges arise in achieving regioselective benzoylation, and how are they mitigated?

Methodological Answer:

Regioselectivity is influenced by steric hindrance and protecting group strategies:

- Competing Reactivity : The 2-OH and 3-OH positions may compete. Use of bulky catalysts (e.g., Bu2SnO) directs benzoylation to the less hindered 3-OH .

- Transient Protection : Temporary silylation (TBSOTf) of the 2-OH can block undesired acylation .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

Q. Table 2: Selectivity Optimization

| Condition | 3-O-Benzoylation (%) | 2-O-Benzoylation (%) |

|---|---|---|

| Bu2SnO/DMF | 92 | 3 |

| DMAP/CH3CN | 78 | 15 |

Advanced: How does the 4,6-cyclohexylidene group influence the compound’s reactivity in glycosylation assays?

Methodological Answer:

The cyclohexylidene acetal:

- Conformational Locking : Restricts pyranose ring flexibility, favoring the <sup>4</sup>C1 chair conformation, which enhances glycosyl donor stability .

- Steric Shielding : Protects the 4,6-diol from nucleophilic attack, improving selectivity in enzymatic hydrolysis studies .

- Impact on Enzymatic Kinetics : Reduces non-specific binding in α-mannosidase assays due to restricted ring mobility .

Advanced: What analytical methods resolve contradictions in stability data under acidic conditions?

Methodological Answer:

- pH-Dependent Hydrolysis Studies : Monitor degradation via HPLC at λ = 400 nm (p-nitrophenyl release). Stability varies:

- Controlled Kinetic Experiments : Compare activation energies (Ea) for acetal vs. glycosidic bond cleavage using Arrhenius plots .

Advanced: How do protecting groups impact the compound’s utility in oligosaccharide synthesis?

Methodological Answer:

- Cyclohexylidene vs. Benzylidene : Cyclohexylidene offers higher acid lability, enabling selective deprotection without disrupting benzoyl groups .

- Orthogonal Deprotection Strategies : Sequential removal of cyclohexylidene (mild acid) and benzoyl (alkaline hydrolysis) allows stepwise functionalization .

- Applications in Glycan Arrays : The p-nitrophenyl group serves as a UV-active tag for monitoring glycosyltransferase activity .

Q. Table 3: Protecting Group Comparison

| Group | Stability (pH 7) | Deprotection Method |

|---|---|---|

| Cyclohexylidene | Moderate | 0.1 M HCl, 25°C |

| Benzoyl | High | 0.1 M NaOH, 50°C |

| p-Nitrophenyl | Very High | Enzymatic hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.